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molecular formula C12H15NO B8476407 3-Cyclopropyl-4-(cyclopropylmethoxy)pyridine

3-Cyclopropyl-4-(cyclopropylmethoxy)pyridine

Cat. No. B8476407
M. Wt: 189.25 g/mol
InChI Key: YRMDDSNOTGUAQM-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

To a solution of 3-Bromo-4-cyclopropylmethoxy-pyridine (Example 42a, 4.1 g, 18.0 mmol) in a mixture of toluene (55 ml) and water (6.5 ml) was added potassium cyclopropyltrifluoroborate (CAN 1065010-87-8, 2.79 g, 18.9 mmol), palladium(II) acetate (80.7 mg, 360 μmol), butyldi-1-adamantylphosphine (CAN 321921-71-5, 193 mg, 539 μmol) and cesium carbonate (14.6 g, 44.9 mmol). The reaction mixture was stirred at 115° C. for 16 h, cooled down to room temperature and filtered through a pad of celite. The filtrate was poured into a separatory funnel, diluted with ethylacetate and extracted with water. The organic phase was collected, dried over sodium sulfate and evaporated down to dryness. The crude was purified by flash chromatography on silica eluting with a heptane/(solution 3% triethylamine in ethylacetate) gradient to yield the title compound (2.67 gr, 78.5%) as a yellow oil. MS (ESI, m/z): 190.3 (M+H+).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
80.7 mg
Type
catalyst
Reaction Step Two
Quantity
193 mg
Type
catalyst
Reaction Step Two
Yield
78.5%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH2:9][CH:10]1[CH2:12][CH2:11]1.[CH:13]1([B-](F)(F)F)[CH2:15][CH2:14]1.[K+].C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2)CCC>[CH:13]1([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][C:7]=2[O:8][CH2:9][CH:10]2[CH2:12][CH2:11]2)[CH2:15][CH2:14]1 |f:1.2,3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
BrC=1C=NC=CC1OCC1CC1
Name
Quantity
55 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
6.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.79 g
Type
reactant
Smiles
C1(CC1)[B-](F)(F)F.[K+]
Name
cesium carbonate
Quantity
14.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
80.7 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
193 mg
Type
catalyst
Smiles
C(CCC)P(C12CC3CC(CC(C1)C3)C2)C23CC1CC(CC(C2)C1)C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 115° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
ADDITION
Type
ADDITION
Details
The filtrate was poured into a separatory funnel
ADDITION
Type
ADDITION
Details
diluted with ethylacetate
EXTRACTION
Type
EXTRACTION
Details
extracted with water
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down to dryness
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography on silica eluting with a heptane/(solution 3% triethylamine in ethylacetate) gradient

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CC1)C=1C=NC=CC1OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: PERCENTYIELD 78.5%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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